molecular formula C23H30N6O4S B2498533 4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide CAS No. 938815-84-0

4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide

货号: B2498533
CAS 编号: 938815-84-0
分子量: 486.59
InChI 键: GZLYBNYFEWEINS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a sulfonamide-functionalized imidazo[1,2-g]purine derivative characterized by a fused bicyclic core with two oxo groups at positions 2 and 2. Key structural features include:

  • Substituents: A 1,7-dimethyl group on the imidazo-purine ring, a 3-octyl chain for enhanced lipophilicity, and a benzene-sulfonamide moiety at position 6.

属性

IUPAC Name

4-(4,7-dimethyl-2-octyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4S/c1-4-5-6-7-8-9-14-27-21(30)19-20(26(3)23(27)31)25-22-28(19)15-16(2)29(22)17-10-12-18(13-11-17)34(24,32)33/h10-13,15H,4-9,14H2,1-3H3,(H2,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLYBNYFEWEINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Alkylation of Purine Derivatives

The 1,7-dimethyl and 3-octyl substituents are introduced via sequential alkylation. Starting with hypoxanthine, methylation at N1 and N7 is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate. Subsequent octylation at N3 employs 1-bromooctane in the presence of sodium hydride, leveraging conditions optimized for imidazo[1,2-a]pyridine alkylation.

Oxidative Cyclization to Form the Imidazo Ring

The 2,4-dioxo motif is installed through oxidative cyclization. Treating 8-chlorotheophylline with ammonium acetate and acetic acid under reflux generates the imidazo[1,2-g]purine skeleton. Alternative methods using Bi(OTf)3 and p-TsOH·H2O, as reported for imidazo[1,5-a]pyridines, may enhance yield by facilitating carbocation intermediates.

Preparation of the Benzenesulfonamide Moiety

Sulfonation and Amination

4-Aminobenzenesulfonamide is synthesized via chlorosulfonation of aniline followed by ammonolysis. Selective functionalization at the 4-position is critical to avoid polysubstitution.

Coupling with the Purine Core

The purine fragment is attached to the benzene ring through nucleophilic aromatic substitution. Activating the benzene ring with a nitro group facilitates displacement by the purine’s C8 amine, followed by reduction to the sulfonamide. Alternatively, Suzuki-Miyaura coupling using a boronate ester on the purine and a brominated benzenesulfonamide achieves linkage.

Optimization of Reaction Conditions

Catalytic Systems

Bismuth(III) triflate and p-TsOH·H2O, effective in Ritter-type reactions, improve cyclization efficiency by stabilizing transition states. For cross-coupling, palladium catalysts (e.g., Pd(PPh3)4) with ligands such as XPhos enhance selectivity.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCE) favor alkylation and cyclization. Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours for steps requiring >100°C.

Characterization and Analytical Validation

Spectroscopic Techniques

  • 1H NMR : Methyl singlets at δ 3.2–3.5 ppm (N-CH3) and δ 0.8–1.5 ppm (octyl chain).
  • LCMS : [M+H]+ at m/z 503.2 confirms molecular weight.
  • IR : Stretching vibrations at 1700 cm−1 (C=O) and 1340 cm−1 (S=O).

Chromatographic Purification

Silica gel column chromatography with gradient elution (10–100% EtOAc/hexane) isolates the target compound. Preparative HPLC (C18 column, acetonitrile/water) achieves >95% purity.

Challenges and Mitigation Strategies

Steric Hindrance

The 3-octyl group impedes cyclization. Using bulky bases (e.g., DBU) or dilute reaction conditions minimizes steric effects.

Regioselectivity

Competing alkylation at N9 is suppressed by pre-coordinating purine with silver nitrate.

化学反应分析

Types of Reactions

4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The benzene-1-sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halides and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

科学研究应用

4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Core Structural Differences

The target compound’s imidazo[1,2-g]purine core distinguishes it from related heterocycles:

  • Imidazo[2,1-f]purine derivatives (e.g., 8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, CAS 879442-23-6): These lack the sulfonamide group and feature a different ring fusion pattern, reducing polar interactions .
  • Tetrahydroimidazo[1,2-a]pyridines (e.g., compounds 2c and 1l in –3): These possess a partially saturated ring system, altering conformational flexibility and electronic properties. Substituents like bromophenyl or nitrophenyl groups further modulate reactivity and solubility .

Functional Group and Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Purity (%) Melting Point (°C)
Target compound Imidazo[1,2-g]purine 1,7-dimethyl; 3-octyl; benzene-sulfonamide ~495.6* N/A N/A
3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide (CAS 7403-90-9) Purine-sulfonamide Methoxy; purine linkage ~349.3 N/A N/A
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Tetrahydroimidazo[1,2-a]pyridine Bromophenyl; cyano; benzyl 550.1 61 223–225
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl; phenethyl 541.5 51 243–245

*Calculated based on molecular formula.

Key Observations:
  • Lipophilicity : The target compound’s 3-octyl chain likely enhances membrane permeability compared to shorter alkyl chains (e.g., ethyl in CAS 879442-23-6) or polar groups (e.g., nitro in 1l) .
  • Solubility : Analogs with bromophenyl or nitrophenyl substituents (–3) exhibit lower solubility in polar solvents due to bulky aromatic groups, whereas the target compound’s sulfonamide may improve aqueous solubility .

Spectroscopic and Analytical Data

Research Implications and Limitations

  • Therapeutic Potential: Sulfonamide-containing purine analogs (e.g., CAS 7403-90-9) are explored for enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound may share similar applications .
  • Synthetic Challenges : The octyl chain in the target compound may complicate synthesis due to steric hindrance, contrasting with smaller substituents in –3 .
  • Data Gaps: Limited biological activity or crystallographic data for the target compound hinder direct functional comparisons.

生物活性

The compound 4-{1,7-dimethyl-3-octyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action based on available research.

This compound has a complex structure characterized by:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : Approximately 386.43 g/mol
  • LogP : 0.4 (indicating moderate lipophilicity)
    These properties suggest a potential for significant interaction with biological membranes and targets.

Antitumor Activity

Research indicates that compounds similar to this sulfonamide exhibit notable antitumor activity. For instance:

  • In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. In studies involving pancreatic cancer cells (MIA PaCa-2), it was found to inhibit ATP production significantly, suggesting a mechanism of action that targets mitochondrial function .

The primary mechanism appears to involve:

  • Inhibition of Mitochondrial Function : The compound disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP levels in cancer cells. This effect is particularly pronounced under conditions where cells are forced to rely on mitochondrial respiration for energy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

  • Imidazo[1,2-g]purine Core : This moiety is known for its bioactivity in various pharmacological contexts.
  • Sulfonamide Group : This functional group enhances solubility and may contribute to the compound's interaction with biological targets.

Data Table of Biological Activities

Activity TypeCell Line/TargetIC50 ValueReference
Antitumor ActivityMIA PaCa-2118.5 nM
Mitochondrial InhibitionVarious Cancer CellsVaries
CytotoxicityUM16 Pancreatic Cancer0.58 μM

Case Study 1: Pancreatic Cancer

A study focused on the effects of the compound on UM16 pancreatic cancer cells revealed an IC50 value of 0.58 μM. The compound showed a dose-dependent inhibition of cell growth and was more potent than several known chemotherapeutics .

Case Study 2: Mitochondrial Function

In another investigation, the compound was tested under galactose medium conditions to assess its impact on ATP production. Results indicated that it could significantly deplete ATP levels, supporting its role as a mitochondrial inhibitor .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of this sulfonamide-imidazopurine hybrid?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the imidazo[1,2-g]purine core. Key steps include alkylation at the 3-position (e.g., octyl group introduction via nucleophilic substitution) and sulfonamide coupling at the benzene ring. Catalysts like palladium for cross-coupling or acid/base conditions for cyclization should be tested. Solvent polarity and temperature (e.g., reflux in DMF or THF) critically influence intermediate stability and final yield .
  • Data Consideration : Monitor reaction progress via TLC/HPLC and optimize using Design of Experiments (DoE) to evaluate parameter interactions (e.g., time, catalyst loading).

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Assign peaks for methyl (δ 1.0–1.5 ppm), octyl chain (δ 1.2–1.4 ppm), and sulfonamide protons (δ 7.5–8.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
  • IR Spectroscopy : Confirm carbonyl (1650–1750 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) stretches .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Phosphodiesterase (PDE) Inhibition : Use fluorescence-based enzymatic assays (e.g., PDE4B isoform) due to the purine core’s resemblance to cAMP .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .

Advanced Research Questions

Q. What strategies address contradictions in spectral data vs. computational modeling (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate theoretical shifts using B3LYP/6-31G* basis sets and compare with experimental NMR data. Discrepancies in aromatic regions may indicate tautomerism or solvent effects .
  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational exchange in the octyl chain or sulfonamide group .

Q. How to design structure-activity relationship (SAR) studies for this compound’s PDE inhibitory activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., methyl/octyl groups, sulfonamide position) and test PDE isoform selectivity .
  • Molecular Docking : Use AutoDock Vina to model interactions between the purine-dione moiety and PDE catalytic pockets (e.g., hydrogen bonding with Gln369 in PDE4B) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinity differences across analogs .

Q. What experimental frameworks are suitable for studying environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via LC-MS. The sulfonamide group is prone to acid-catalyzed hydrolysis .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and identify byproducts (e.g., imidazole ring cleavage) using high-resolution mass spectrometry .

Q. How to resolve low reproducibility in biological assays (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Standardize Protocols : Pre-treat cells with uniform media/serum batches; control DMSO concentration (<0.1%).
  • Statistical Analysis : Apply Grubbs’ test to exclude outliers and use nonlinear regression (e.g., four-parameter logistic model) for dose-response curves .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Studies : Administer orally (10–50 mg/kg) and measure plasma half-life via LC-MS/MS. The octyl chain may enhance lipophilicity and tissue retention .
  • Toxicogenomics : Profile liver/kidney gene expression (e.g., CYP450 isoforms) to assess metabolic burden .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。